molecular formula C12H13F3O3 B3367488 Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate CAS No. 179381-93-2

Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate

Cat. No.: B3367488
CAS No.: 179381-93-2
M. Wt: 262.22 g/mol
InChI Key: OMEFIGMPNVNUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate is an organic compound with the molecular formula C12H11F3O4. It is a useful research chemical known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in studying cellular processes and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[4-(trifluoromethoxy)phenyl]propanoate
  • Ethyl 3-[2-(trifluoromethoxy)phenyl]propanoate
  • Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate

Uniqueness

Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)18-12(13,14)15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEFIGMPNVNUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621464
Record name Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179381-93-2
Record name Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 158c (12.0 g, 46.1 mmol) in methanol (100 mL) was added 10% Pd/C (1.0 g), and the reaction mixture was stirred at 15° C. for 16 h under hydrogen atmosphere. See FIG. 4. The resulting mixture was filtered, and the filtrate was concentrated under reduced pressure to afford ethyl 3-(3-(trifluoromethoxy)phenyl)propanoate 158d (11.0 g, crude) as a colorless solid.
Name
158c
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.